REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH3:11])=[CH:5][CH:4]=1.C(C1C(=O)C(Cl)=C(Cl)C(=[O:17])C=1C#N)#N.O1CCOCC1>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][CH:11]=[O:17])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CCC
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
|
Quantity
|
6.5 (± 1.5) mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a loose funnel at the top
|
Type
|
CUSTOM
|
Details
|
The flask was placed inside a microwave oven
|
Type
|
CUSTOM
|
Details
|
operating at medium power (600 W) and irradiated for 2-8 minutes
|
Duration
|
5 (± 3) min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (monitored by TLC)
|
Type
|
WASH
|
Details
|
further washed with chloroform
|
Type
|
WASH
|
Details
|
The filtrate and washing
|
Type
|
WASH
|
Details
|
the chloroform layers were washed with an aqueous NaOH (15%, 3×15 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were further extracted with chloroform (3×15 ml)
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride (3×15 m)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to afford a crude product which
|
Type
|
WASH
|
Details
|
the column was first eluted with hexane (70-80 ml)
|
Type
|
CUSTOM
|
Details
|
solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=CC=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |